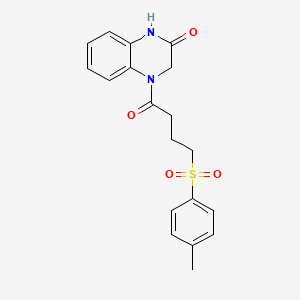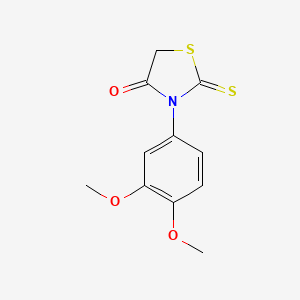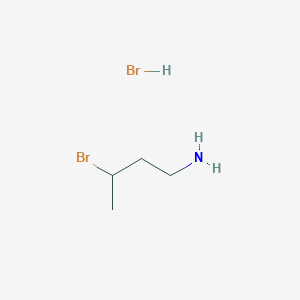![molecular formula C20H26N6O3S B2627456 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946363-89-9](/img/structure/B2627456.png)
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound often explored in advanced chemical research and pharmacology. It is characterized by a pyrazolo[3,4-d]pyrimidin-1-yl core, known for its significant biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound usually involves a multi-step process starting from commercially available reagents. Initially, pyrazolo[3,4-d]pyrimidine is synthesized through the condensation of appropriate aldehydes with hydrazine derivatives. Subsequent steps involve the introduction of methylthio and propylamino groups via selective alkylation and aminolysis reactions. The final stage includes the formation of the benzamide moiety through an amide coupling reaction with 3,4-dimethoxybenzoyl chloride under mild conditions.
Industrial Production Methods
In industrial settings, the production is scaled up using continuous flow synthesis techniques. These methods ensure a high yield and purity of the final product by optimizing reaction times, temperatures, and concentrations through automated control systems.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions including:
Oxidation: It can be oxidized at the methylthio group to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: Halogenation reactions on the benzamide ring can introduce halogens like chlorine or bromine.
Common Reagents and Conditions
Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, hydrogen gas with palladium on carbon for reduction, and halogenating agents like N-bromosuccinimide for substitutions. These reactions are generally performed in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.
Major Products
Major products from these reactions include sulfoxides, sulfones, dehydrogenated pyrazolo[3,4-d]pyrimidine derivatives, and halogenated benzamides.
科学研究应用
This compound finds extensive applications in several fields:
Chemistry: Used as a precursor in the synthesis of more complex molecular architectures.
Biology: Studied for its interaction with various biomolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain organic reactions.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl core is known to interact with the active sites of enzymes, inhibiting their activity. Pathways involved may include inhibition of cell proliferation or modulation of signal transduction pathways.
相似化合物的比较
Compared to other similar compounds, such as pyrazolopyrimidines without the dimethoxybenzamide moiety, this compound demonstrates enhanced specificity and potency due to its unique structural features. Similar compounds include:
3,4-dimethoxy-N-(2-(pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
6-(methylthio)-4-(amino)-pyrazolo[3,4-d]pyrimidine
The presence of the methylthio and propylamino groups, along with the dimethoxybenzamide moiety, contributes to its distinct biochemical properties, making it a compound of interest in various research fields.
属性
IUPAC Name |
3,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-5-8-21-17-14-12-23-26(18(14)25-20(24-17)30-4)10-9-22-19(27)13-6-7-15(28-2)16(11-13)29-3/h6-7,11-12H,5,8-10H2,1-4H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFARONFXZCSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-fluorophenoxy)-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2627375.png)
![1-(4-chlorobenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627378.png)
![5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2627380.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)
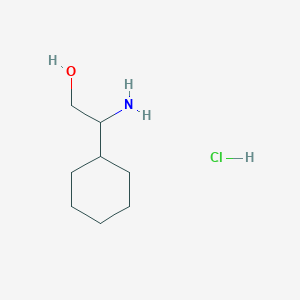
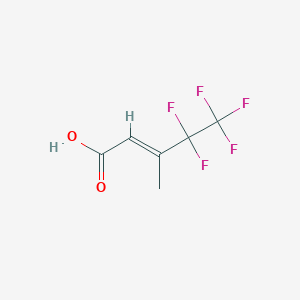

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2627388.png)
